2-Bromobenzenesulfonyl fluoride

Catalog No.
S818351
CAS No.
1373232-47-3
M.F
C6H4BrFO2S
M. Wt
239.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromobenzenesulfonyl fluoride

CAS Number

1373232-47-3

Product Name

2-Bromobenzenesulfonyl fluoride

IUPAC Name

2-bromobenzenesulfonyl fluoride

Molecular Formula

C6H4BrFO2S

Molecular Weight

239.06 g/mol

InChI

InChI=1S/C6H4BrFO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H

InChI Key

CVLBPNVZAWKPFN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)S(=O)(=O)F)Br

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)F)Br

PBSF as a Linker Molecule

One exciting application of PBSF involves its use as a linker molecule. Its sulfonyl fluoride (SO2F) motif can act as a connector for assembling small molecules containing a hydroxyl group (-OH) to proteins or nucleic acids []. This approach offers an alternative to traditional click chemistry methods that rely on amide or phosphate linkages. PBSF presents potential advantages such as:

  • Enhanced Stability: The SO2F linkage formed by PBSF might offer greater stability compared to other click chemistry linkers, particularly under biological conditions [].
  • Orthogonality: PBSF can potentially react selectively with target molecules containing hydroxyl groups while remaining unreactive towards other functional groups commonly present in biomolecules. This property can minimize unwanted side reactions during conjugation processes [].

2-Bromobenzenesulfonyl fluoride is categorized as an aryl sulfonyl fluoride. Its molecular formula is C₆H₄BrFOS, and it features a bromine atom and a sulfonyl fluoride group attached to a benzene ring. This compound typically appears as an off-white solid and has a melting point of approximately 60-62 °C . The presence of the sulfonyl fluoride group enhances its reactivity, making it useful in various synthetic applications.

  • BSF is a corrosive and lachrymatory (tear-inducing) compound.
  • It can cause skin and eye irritation upon contact [].
  • BSF should be handled with proper personal protective equipment (PPE) like gloves, goggles, and a fume hood.
  • It is also flammable and should be kept away from heat sources [].

The sulfonyl fluoride group in 2-bromobenzenesulfonyl fluoride serves as an excellent leaving group, facilitating nucleophilic substitution reactions. Common reactions include:

  • Nucleophilic Substitution: The compound can react with nucleophiles, leading to the formation of various derivatives.
  • Fluorosulfonylation: It can be used in fluorosulfonylation reactions, where it introduces the sulfonyl fluoride functionality into other molecules .

Research indicates that 2-bromobenzenesulfonyl fluoride exhibits biological activity, particularly as a potential inhibitor of specific enzymes. Its ability to modify proteins through sulfonylation can impact biological pathways, making it a candidate for further investigation in drug development .

The synthesis of 2-bromobenzenesulfonyl fluoride can be achieved through several methods:

  • From Bromobenzenesulfonyl Chloride: A common method involves treating para-bromobenzenesulfonyl chloride with potassium hydrogen fluoride in acetonitrile at room temperature, yielding the sulfonyl fluoride in high yield .
  • Direct Fluorination: Another approach includes direct fluorination of the corresponding sulfonyl chloride using fluorinating agents .

Studies have shown that 2-bromobenzenesulfonyl fluoride interacts with various biological targets. It has been investigated for its role in modifying enzyme activity through covalent bonding, which can lead to changes in metabolic pathways. This property makes it a subject of interest for researchers studying enzyme inhibitors and drug design .

Several compounds share structural similarities with 2-bromobenzenesulfonyl fluoride, including:

Compound NameStructureUnique Features
Benzene Sulfonyl FluorideC₆H₅SO₂FLacks bromine; simpler structure
4-Bromobenzenesulfonyl FluorideC₆H₄BrFOS (para position)Different substitution pattern on the benzene
Phenylsulfonyl FluorideC₆H₅SO₂FNo halogen substituent; used in similar reactions

Uniqueness

The unique aspect of 2-bromobenzenesulfonyl fluoride lies in its combination of a bromine atom and a sulfonyl fluoride group. This dual functionality enhances its reactivity compared to other sulfonyl fluorides, making it particularly useful for specific nucleophilic substitution reactions and enzyme inhibition studies.

XLogP3

2.4

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Dates

Modify: 2023-08-16

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